molecular formula C7H4ClNOS B1348873 5-Chloro-2-mercaptobenzoxazole CAS No. 22876-19-3

5-Chloro-2-mercaptobenzoxazole

Cat. No.: B1348873
CAS No.: 22876-19-3
M. Wt: 185.63 g/mol
InChI Key: BOBIZYYFYLLRAH-UHFFFAOYSA-N
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Description

5-Chloro-2-mercaptobenzoxazole is a heterocyclic compound with the molecular formula C₇H₄ClNOS and a molecular weight of 185.63 g/mol . It is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 5-position and a mercapto group at the 2-position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-mercaptobenzoxazole can be synthesized by reacting amino-4-chlorophenol, potassium hydroxide, and carbon disulfide in ethanol . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-mercaptobenzoxazole undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-2-mercaptobenzoxazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-mercaptobenzoxazole is unique due to the presence of both a chlorine atom and a mercapto group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its significance.

Properties

IUPAC Name

5-chloro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBIZYYFYLLRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177419
Record name Benzoxazole, 5-chloro-2-mercapto-
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Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22876-19-3
Record name 5-Chloro-2-mercaptobenzoxazole
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Record name Benzoxazole, 5-chloro-2-mercapto-
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Record name 5-Chloro-2-mercaptobenzoxazole
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Record name Benzoxazole, 5-chloro-2-mercapto-
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Record name 5-Chloro-2-mercaptobenzoxazole
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Synthesis routes and methods

Procedure details

2-Amino-4-chlorophenol (5.0 g, 35 mmol) and potassium hydroxide (2.34 g, 41.8 mmol) were dissolved in carbon disulfide (50 mL) and EtOH (75 mL), and the reaction mixture was heated to reflux. After 7 h, the reaction mixture was concentrated under reduced pressure. The material was taken up in EtOAc (100 mL) and 1M HCl (50 mL). The aqueous layer was separated, and the organic layer was washed with water (50 mL) and brine (50 mL). The organics were dried over Na2SO4, filtered, and concentrated under reduced pressure, yielding 5.71 g (89%) of the desired product as a brown solid. LC-MS: RT=7.60 min., [M+H]+=186.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical reaction pathway of 5-chloro-2-mercaptobenzoxazole and how is its structure confirmed?

A1: this compound readily reacts with chloroacetonitrile, forming (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile. This reaction indicates that the compound reacts in its thiol form, with the cyanomethyl group bonding to the benzoxazole ring through the sulfur atom []. This structure is confirmed through various spectroscopic techniques, including IR, 1H NMR, and 13C NMR, and further validated by X-ray analysis [].

Q2: Can this compound be used to synthesize larger, more complex molecules, and what methods are typically employed?

A2: Yes, this compound serves as a valuable building block in synthesizing more complex molecules. For instance, it can react with ethyl 2-bromo isobutyrate in the presence of anhydrous potassium carbonate to yield ethyl 2-[(7-amino-5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-2-methyl propionate []. This synthesis highlights its utility in constructing thiofibrate derivatives, potentially opening avenues for developing novel therapeutic agents [].

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